molecular formula C18H21BrO3 B12334509 5-(5-(4-Bromophenyl)-3-hydroxypentyl)-2-methoxyphenol

5-(5-(4-Bromophenyl)-3-hydroxypentyl)-2-methoxyphenol

Cat. No.: B12334509
M. Wt: 365.3 g/mol
InChI Key: PASGUEVOCCSZEA-UHFFFAOYSA-N
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Description

5-(5-(4-Bromophenyl)-3-hydroxypentyl)-2-methoxyphenol is an organic compound that features a bromophenyl group, a hydroxypentyl chain, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(4-Bromophenyl)-3-hydroxypentyl)-2-methoxyphenol typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or acetonitrile, catalysts such as palladium or copper, and reagents like bromine or N-bromosuccinimide (NBS) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, utilizing green chemistry principles where possible.

Chemical Reactions Analysis

Types of Reactions

5-(5-(4-Bromophenyl)-3-hydroxypentyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could introduce various functional groups, such as amines or ethers .

Scientific Research Applications

5-(5-(4-Bromophenyl)-3-hydroxypentyl)-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-(4-Bromophenyl)-3-hydroxypentyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-(4-Bromophenyl)-3-hydroxypentyl)-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H21BrO3

Molecular Weight

365.3 g/mol

IUPAC Name

5-[5-(4-bromophenyl)-3-hydroxypentyl]-2-methoxyphenol

InChI

InChI=1S/C18H21BrO3/c1-22-18-11-6-14(12-17(18)21)5-10-16(20)9-4-13-2-7-15(19)8-3-13/h2-3,6-8,11-12,16,20-21H,4-5,9-10H2,1H3

InChI Key

PASGUEVOCCSZEA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(CCC2=CC=C(C=C2)Br)O)O

Origin of Product

United States

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